Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1,2-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.
Scientific Research Applications
Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-methyl-5-(chloromethyl)-1,2-oxazole-3-carboxylate
- Methyl 4-methyl-5-(bromomethyl)-1,2-oxazole-3-carboxylate
- Methyl 4-methyl-5-(iodomethyl)-1,2-oxazole-3-carboxylate
Comparison: Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability, lipophilicity, and electron-withdrawing capacity compared to its halomethyl counterparts. These properties can enhance the compound’s biological activity and make it more suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1260826-96-7 |
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Molecular Formula |
C7H6F3NO3 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3 |
InChI Key |
DGADPYQOOIVCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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